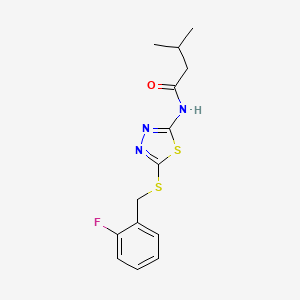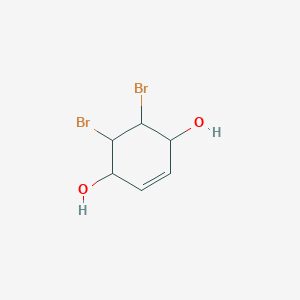
5,6-Dibromo-2-cyclohexene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5,6-Dibromo-2-cyclohexene-1,4-diol” is a chemical compound with the molecular formula C6H8Br2O2. It is a derivative of cyclohexene, a six-membered carbon ring, with two bromine atoms and two hydroxyl groups attached .
Molecular Structure Analysis
The molecular structure of “5,6-Dibromo-2-cyclohexene-1,4-diol” can be inferred from its name and molecular formula. The “cyclohexene” part indicates a six-membered carbon ring with one double bond. The “5,6-Dibromo” part means that there are bromine atoms attached to the 5th and 6th carbons of the ring. The “1,4-diol” part indicates the presence of hydroxyl groups (-OH) on the 1st and 4th carbons .Chemical Reactions Analysis
The chemical reactions involving “5,6-Dibromo-2-cyclohexene-1,4-diol” would depend on the specific conditions and reagents used. Generally, brominated compounds can participate in various types of reactions, including elimination, substitution, and addition reactions .科学的研究の応用
-
Stereochemistry of cyclic compounds
- Field : Organic and Biological Chemistry
- Application : The study involved the oxidation and bromination of 4,5-dimethyl-4-cyclohexene-cis-1,2-dicarboxylic acid and its anhydride .
- Method : The study provided proof for the configurations of the then formed β -epoxy anhydride, 5-hydroxy and 5-bromo γ -lactone acids, and cis-glycol .
- Results : The results of the acid hydrolysis of the trans-dibromo anhydride suggested that the bromine atoms in this compound have a diaxial arrangement .
-
Construction of three stereocenters via hydrogenative desymmetrization
- Field : Science China Chemistry
- Application : A Ru-catalyzed hydrogenative desymmetrization of 2,2,5-trisubstituted cyclohexane-1,3-diones was developed for construction of three stereocenters .
- Method : This method includes two coherent and discontiguous chiral centers and a chiral quaternary carbon with excellent enantio- and diastereoselectivities .
- Results : Stereodivergent synthesis of four stereoisomers could be conducted with high enantioselectivities .
-
Stereoisomerism in Disubstituted Cyclohexanes
- Field : Organic Chemistry
- Application : The study involved the various isomers of dichlorocyclohexane .
- Method : The study provided proof for the configurations of the then formed β -epoxy anhydride, 5-hydroxy and 5-bromo γ -lactone acids, and cis-glycol .
- Results : The results of the acid hydrolysis of the trans-dibromo anhydride suggested that the bromine atoms in this compound have a diaxial arrangement .
-
Nomenclature of Cycloalkanes
- Field : Organic Chemistry
- Application : Many organic compounds found in nature or created in a laboratory contain rings of carbon atoms with distinguishing chemical properties; these compounds are known as cycloalkanes .
- Method : Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds, but in cycloalkanes, the carbon atoms are joined in a ring .
- Results : The most common and useful cycloalkanes in organic chemistry are cyclopentane and cyclohexane, although other cycloalkanes varying in the number of carbons can be synthesized .
-
Stereoisomerism in Disubstituted Cyclohexanes
- Field : Organic Chemistry
- Application : The study involved the various isomers of dichlorocyclohexane .
- Method : The study provided proof for the configurations of the then formed β -epoxy anhydride, 5-hydroxy and 5-bromo γ -lactone acids, and cis-glycol .
- Results : The results of the acid hydrolysis of the trans-dibromo anhydride suggested that the bromine atoms in this compound have a diaxial arrangement .
-
Nomenclature of Cycloalkanes
- Field : Organic Chemistry
- Application : Many organic compounds found in nature or created in a laboratory contain rings of carbon atoms with distinguishing chemical properties; these compounds are known as cycloalkanes .
- Method : Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds, but in cycloalkanes, the carbon atoms are joined in a ring .
- Results : The most common and useful cycloalkanes in organic chemistry are cyclopentane and cyclohexane, although other cycloalkanes varying in the number of carbons can be synthesized .
Safety And Hazards
将来の方向性
The future directions for research on “5,6-Dibromo-2-cyclohexene-1,4-diol” could include exploring its potential applications in various fields, such as organic synthesis, materials science, and medicinal chemistry. Additionally, further studies could be conducted to fully understand its reactivity, stability, and other properties .
特性
IUPAC Name |
5,6-dibromocyclohex-2-ene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-6,9-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMGPRNBMJDWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1O)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromo-2-cyclohexene-1,4-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2877929.png)
![N-[1-(butylcarbamoyl)cyclohexyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2877931.png)
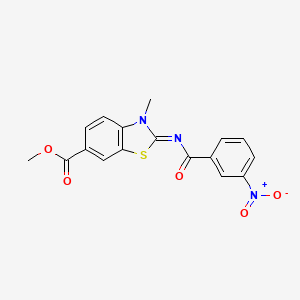
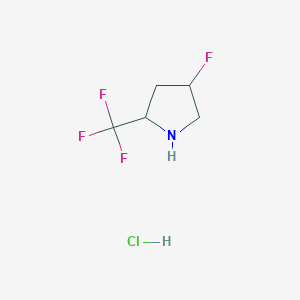
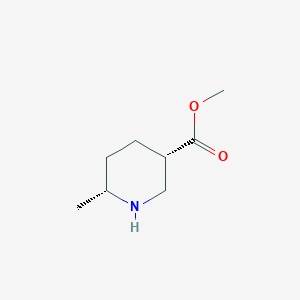
![1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2877939.png)
![2-[(3-Methoxyphenyl)-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2877940.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2877942.png)
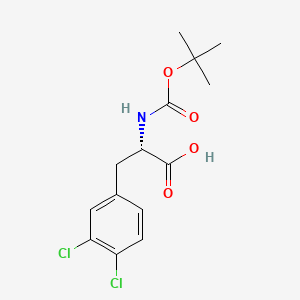
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2877945.png)
![1-[4-(8-Hydroxy-3,4-dihydro-2H-quinoline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877947.png)
![N-{1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B2877948.png)
![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]morpholine](/img/structure/B2877949.png)
